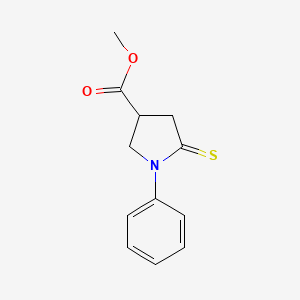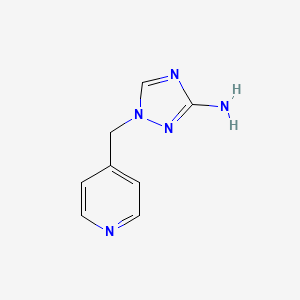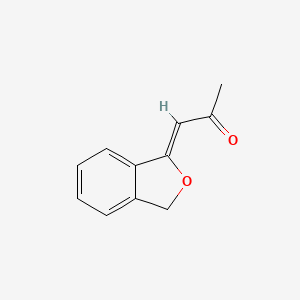
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate and its derivatives have been explored for their antimicrobial properties. For instance, polysubstituted derivatives of this compound have shown notable antibacterial activity against strains like A. baumannii and M. tuberculosis H37Rv, suggesting their potential as antimycobacterial agents (Yahya Nural et al., 2018). Additionally, compounds bearing the pyrrolidine ring and methylamino residues have been synthesized as potential antibacterial drugs, showing moderate to good activity against various bacterial strains (P. Devi et al., 2018).
Chemical Synthesis
The compound and its derivatives have been a focus in chemical synthesis studies. For example, a study on the synthesis and reactions of “biginelli‐compounds,” including various 2-oxo(or thioxo) derivatives, highlighted novel methodologies in the preparation of these compounds, showcasing their chemical versatility (C. Kappe & P. Roschger, 1989).
Spectroscopic and Structural Characterization
Research has also been conducted on the structural and spectroscopic characterization of compounds related to this compound. Studies involving FT-IR, NMR, and X-ray diffraction have been essential in understanding the molecular structure and properties of these compounds, as demonstrated in research on Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate (A. Pekparlak et al., 2018).
Antioxidant and Antiviral Activity
The antioxidant and antiviral activities of this compound derivatives have also been explored. Novel derivatives have shown potent antioxidant activity, some even surpassing well-known antioxidants like ascorbic acid (I. Tumosienė et al., 2019). Moreover, derivatives have been synthesized with inhibitory effects on viruses such as Herpes simplex, Mayaro virus, and vesicular stomatitis virus (A. Bernardino et al., 2007).
Properties
IUPAC Name |
methyl 1-phenyl-5-sulfanylidenepyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-15-12(14)9-7-11(16)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSBHARQPISLSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=S)N(C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)








![5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1394287.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B1394290.png)
